

Technical Deep Dive: Structural Elucidation & MW Analysis of Difenoconazole Intermediates

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Compound of Interest

Compound Name: 1-[2-Chloro-4-(2-chloro-phenoxy)-phenyl]-ethanone

CAS No.: 1126633-08-6

Cat. No.: B2849756

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Executive Summary

Difenoconazole (CAS 119446-68-3) represents a cornerstone in the triazole fungicide class, widely utilized for its broad-spectrum efficacy against Ascomycetes, Basidiomycetes, and Deuteromycetes.^[1] However, the synthesis of this sterol demethylation inhibitor (DMI) is chemically intricate, involving the formation of a diphenyl ether moiety, a dioxolane ring, and a triazole substitution.

For researchers and process chemists, the critical challenge lies not just in the final yield, but in the control of intermediates. Impurities arising from incomplete ketalization or regio-isomeric bromination can carry through to the final API (Active Pharmaceutical/Pesticidal Ingredient), altering the cis/trans diastereomeric ratio which is vital for biological efficacy.

This guide provides a structural breakdown of the core intermediates, their molecular weight (MW) profiles, and a validated analytical strategy for their characterization.

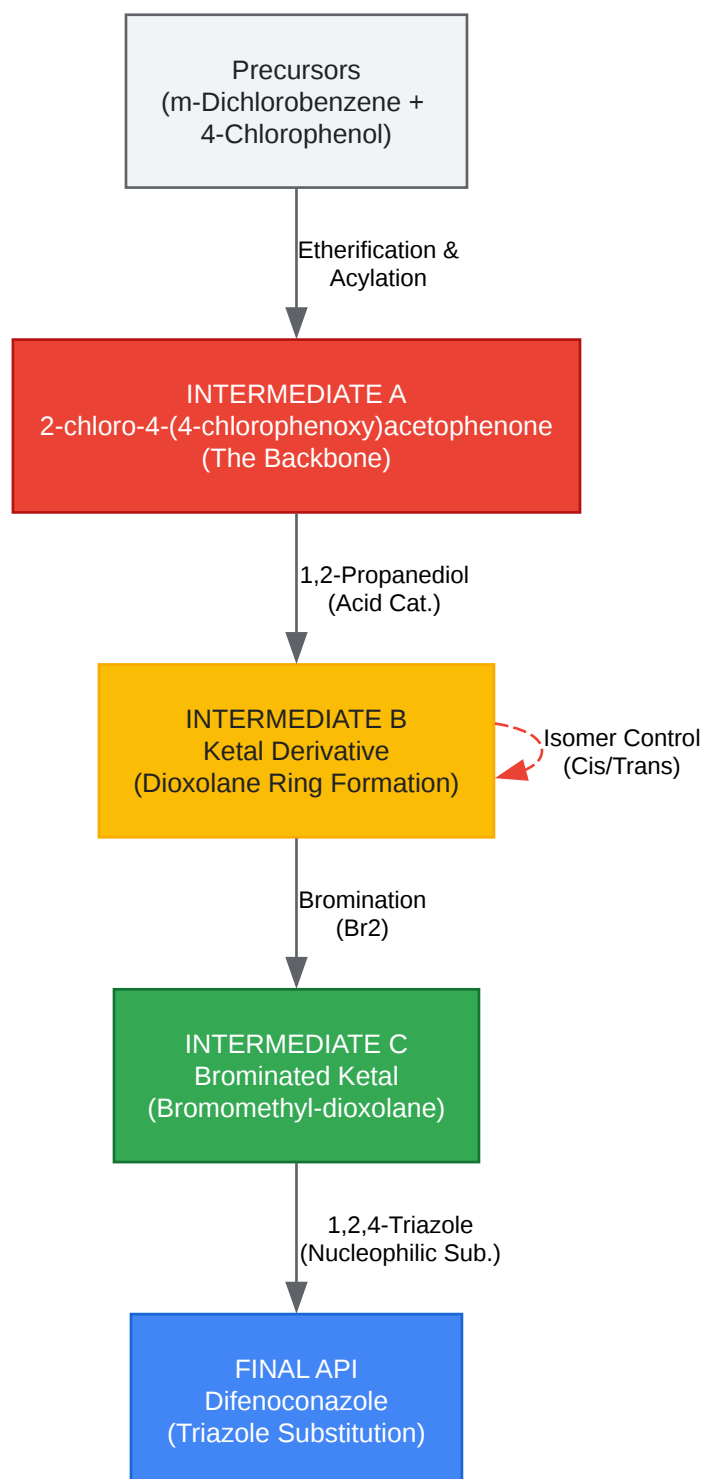
Part 1: The Synthetic Map & Intermediate Identification

The industrial synthesis of Difenoconazole generally follows a convergent pathway. The core backbone is established early via 2-chloro-4-(4-chlorophenoxy)acetophenone, followed by ring

closure (ketalization) and functionalization.

The Reaction Pathway Visualization

The following flow diagram illustrates the critical control points (CCPs) in the synthesis where analytical intervention is required.



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Figure 1: Step-wise synthetic pathway highlighting critical intermediates A, B, and C.

Part 2: Structural Analysis & Molecular Weight Profiling

Precise molecular weight determination is the primary method for tracking reaction progress (via LC-MS). Below is the definitive data table for the core intermediates.

Key Intermediate Data Table

ID	Compound Name	Molecular Formula	MW (g/mol)	Key Structural Feature (NMR/IR)
Int A	2-chloro-4-(4-chlorophenoxy)acetophenone		281.13	IR: Strong Carbonyl (C=O) stretch ~1680 cm ⁻¹ . MS: Characteristic dichloro pattern (M, M+2, M+4).
Int B	2-[2-chloro-4-(4-chlorophenoxy)phenyl]-4-methyl-1,3-dioxolane		339.21	NMR: Disappearance of ketone C=O. Appearance of dioxolane protons (3.5-4.2 ppm).
Int C	2-(bromomethyl)-2-[2-chloro-4-(4-chlorophenoxy)phenyl]-4-methyl-1,3-dioxolane		418.11	MS: Distinct Br isotope pattern (1:1 ratio for ⁷⁹ Br/ ⁸¹ Br). Shift in retention time vs Int B.
API	Difenoconazole		406.26	NMR: Triazole protons (singlets >8.0 ppm). HPLC: Resolution of cis and trans isomers.[2]

Structural Elucidation Insights

The "Backbone" (Intermediate A): This is the most stable intermediate. The diphenyl ether linkage is robust. In Mass Spectrometry (ESI+), you will typically see the

at m/z 281. However, due to the two chlorine atoms (

Cl and

Cl), the isotopic envelope is critical for confirmation. You must observe the 9:6:1 intensity ratio typical of a dichloro-species.

The "Ketal" (Intermediate B & C): This is the stereochemical defining step. The reaction with 1,2-propanediol creates the dioxolane ring.[3]

- Critical Note: This step introduces the second chiral center (the first being on the dioxolane ring itself if using racemic propanediol, relative to the phenyl attachment). The cis and trans diastereomers are formed here.[4]
- Process Control: If you brominate before ketalization (an alternative route), you risk alpha-halogenation side products. The route shown above (Ketalization

Bromination) is generally preferred for specificity, protecting the carbonyl carbon.

Part 3: Analytical Methodologies (Protocols)

To validate these structures in a development or QC environment, the following protocols are recommended. These are derived from standard FAO specifications and industrial best practices.

High-Performance Liquid Chromatography (HPLC-UV)

For purity profiling and isomer ratio determination.

- Instrument: HPLC with Diode Array Detector (DAD).
- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Luna), 150mm x 4.6mm, 3.5 μ m or 5 μ m.
- Mobile Phase A: Water + 0.1% Formic Acid (or Phosphoric Acid for non-MS work).
- Mobile Phase B: Acetonitrile (ACN).
- Gradient:

- 0-2 min: 40% B (Isocratic)
- 2-15 min: 40%
- 15-20 min: 90% B (Wash)
- 90% B (Linear Gradient)
- Flow Rate: 1.0 mL/min.[5]
- Detection: 220 nm (Triazole absorption) and 254 nm (Aromatic backbone).
- Temperature: 25°C.

System Suitability Requirement: Difenoconazole contains two chiral centers, resulting in four stereoisomers.[1] On a standard achiral C18 column, these typically elute as two peaks (diastereomeric pairs: cis and trans).

- Acceptance Criteria: Resolution () between the cis and trans peaks must be

.

LC-MS/MS for Impurity Identification

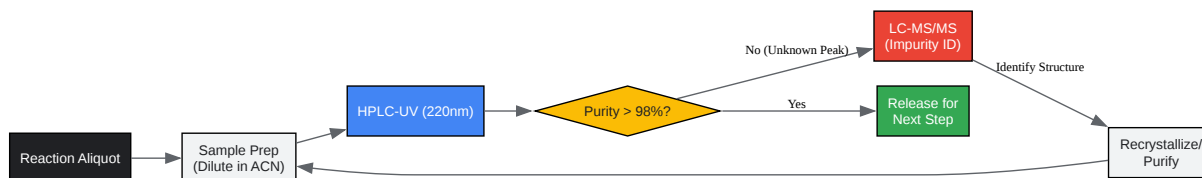
For confirming molecular weights of Intermediates B and C.

- Source: Electrospray Ionization (ESI), Positive Mode.
- MRM Transitions (Difenoconazole):
 - Quantifier:
(Cleavage of the triazole-methyl moiety).
 - Qualifier:
(Triazole ring fragment).

- Intermediate Tracking:
 - Scan range: 100–600 m/z.
 - Look for the "Bromine signature" in Intermediate C (mass gap of ~2 units with near equal height) to confirm successful bromination before the triazole coupling.

Part 4: Logical Diagram of Analytical Workflow

This diagram outlines the decision tree for analyzing a reaction mixture during Difenoconazole synthesis.



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Figure 2: Analytical decision matrix for in-process control.

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